Cas no 2219356-83-7 (methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate)

methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate 化学的及び物理的性質
名前と識別子
-
- methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate
- 2219356-83-7
- methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate
- EN300-1708477
-
- インチ: 1S/C13H23NO5/c1-13(2,3)19-12(16)14-10(11(15)17-4)7-5-6-9-8-18-9/h9-10H,5-8H2,1-4H3,(H,14,16)/t9?,10-/m1/s1
- InChIKey: LKUZKMCZLPGLID-QVDQXJPCSA-N
- SMILES: O1CC1CCC[C@H](C(=O)OC)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 273.15762283g/mol
- 同位素质量: 273.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 9
- 複雑さ: 324
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 77.2Ų
methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1708477-0.5g |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |
2219356-83-7 | 0.5g |
$1954.0 | 2023-09-20 | ||
Enamine | EN300-1708477-5g |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |
2219356-83-7 | 5g |
$5900.0 | 2023-09-20 | ||
Enamine | EN300-1708477-1g |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |
2219356-83-7 | 1g |
$2035.0 | 2023-09-20 | ||
Enamine | EN300-1708477-1.0g |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |
2219356-83-7 | 1g |
$2035.0 | 2023-06-04 | ||
Enamine | EN300-1708477-10.0g |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |
2219356-83-7 | 10g |
$8749.0 | 2023-06-04 | ||
Enamine | EN300-1708477-0.1g |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |
2219356-83-7 | 0.1g |
$1791.0 | 2023-09-20 | ||
Enamine | EN300-1708477-2.5g |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |
2219356-83-7 | 2.5g |
$3988.0 | 2023-09-20 | ||
Enamine | EN300-1708477-5.0g |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |
2219356-83-7 | 5g |
$5900.0 | 2023-06-04 | ||
Enamine | EN300-1708477-0.05g |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |
2219356-83-7 | 0.05g |
$1709.0 | 2023-09-20 | ||
Enamine | EN300-1708477-0.25g |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(oxiran-2-yl)pentanoate |
2219356-83-7 | 0.25g |
$1872.0 | 2023-09-20 |
methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoateに関する追加情報
Methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate (CAS No. 2219356-83-7): A Comprehensive Overview
Methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate (CAS No. 2219356-83-7) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as methyl (R)-Boc-protected amino epoxide ester, is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, an epoxide ring, and an ester functionality. These features make it an attractive building block for the synthesis of complex molecules and bioactive compounds.
The tert-butoxycarbonyl (Boc) protecting group in methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate is widely used in peptide synthesis to protect the amino group during multistep reactions. The Boc group can be easily removed under mild acidic conditions, allowing for controlled deprotection and further functionalization. This property makes the compound particularly useful in the synthesis of peptides and other nitrogen-containing biomolecules.
The presence of the epoxide ring in methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate adds another layer of reactivity and versatility. Epoxides are highly reactive intermediates that can undergo various nucleophilic ring-opening reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in the synthesis of complex natural products, pharmaceuticals, and functional materials.
The ester functionality in methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate provides additional synthetic handles for further modification. Ester groups can be hydrolyzed to carboxylic acids under basic conditions or converted to other functional groups through various chemical transformations. This flexibility allows for the fine-tuning of the compound's properties and its integration into more complex molecular architectures.
Recent research has highlighted the potential of methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerases. The unique combination of the Boc protecting group, epoxide ring, and ester functionality allows for precise control over the stereochemistry and reactivity of the final products, which is crucial for optimizing their biological activity.
In another study, researchers at a leading pharmaceutical company utilized methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate to develop new prodrugs with enhanced pharmacokinetic properties. By strategically incorporating this compound into prodrug designs, they were able to improve the solubility, stability, and bioavailability of therapeutic agents. This approach has shown promise in addressing challenges associated with drug delivery and improving patient outcomes.
Beyond its applications in pharmaceutical research, methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate has also found use in materials science. The compound's reactivity and functional versatility make it a valuable monomer for polymer synthesis. Polymers derived from this monomer exhibit unique properties such as high thermal stability, mechanical strength, and biocompatibility, making them suitable for a wide range of applications including biomedical devices, coatings, and adhesives.
In conclusion, methyl (2R)-2-{(tert-butoxy)carbonylamino}-5-(oxiran-2-yl)pentanoate (CAS No. 2219356-83-7) is a multifaceted compound with significant potential in various scientific disciplines. Its combination of a Boc protecting group, an epoxide ring, and an ester functionality provides a robust platform for synthetic chemistry, drug discovery, and materials science. As research continues to uncover new applications and optimizations for this compound, it is poised to play an increasingly important role in advancing these fields.
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